molecular formula C23H21ClN6O2S B12629707 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12629707
M. Wt: 481.0 g/mol
InChI Key: IRAMUGBWHQZKDY-UHFFFAOYSA-N
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Description

2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This can be synthesized by cyclization reactions involving appropriate precursors such as 3-chlorophenylhydrazine and suitable diketones.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound with 4-methoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic agent targeting specific biological pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core suggests potential interactions with nucleic acids or proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • **2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide
  • **2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-aminophenyl)acetamide

Uniqueness

The unique combination of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core with the sulfanyl and methoxyphenyl groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H21ClN6O2S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21ClN6O2S/c1-32-18-8-6-16(7-9-18)27-20(31)14-33-23-28-22-19(21-25-10-3-11-29(21)23)13-26-30(22)17-5-2-4-15(24)12-17/h2,4-9,12-13H,3,10-11,14H2,1H3,(H,27,31)

InChI Key

IRAMUGBWHQZKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C5=NCCCN52

Origin of Product

United States

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